Acifluorfen

Overview

Description

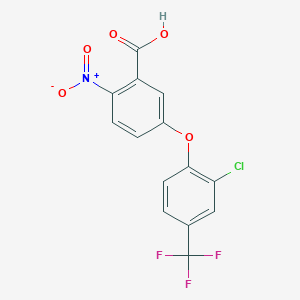

Acifluorfen is an organic compound used primarily as an herbicide. Its chemical name is 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid . This compound acts by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis . This compound is particularly effective against broadleaf weeds and grasses and is commonly used in agricultural fields growing soybeans, peanuts, peas, and rice .

Mechanism of Action

Target of Action

Acifluorfen primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis in plants .

Mode of Action

This compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the normal process of chlorophyll synthesis . As a result, the plant cannot carry out photosynthesis effectively, leading to its eventual death .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving Acifluorfen are primarily catalyzed by enzymes such as esterases and nitroreductases . For instance, an enantioselective esterase from Brevundimonas sp. LY-2, named LacH, can catalyze the hydrolysis of lactofen to form this compound . Similarly, a nitroreductase DnrA from Bacillus sp. Za can transform the nitro group of diphenyl ether herbicides, including this compound .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with various enzymes. For example, the overexpression of the plastidic isoform of protoporphyrinogen oxidase confers resistance to this compound

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes. For instance, LacH and DnrA can bind to this compound and catalyze biochemical reactions . Molecular docking studies have revealed the mechanisms of these interactions .

Temporal Effects in Laboratory Settings

It is known that the activity of LacH, an enzyme that interacts with this compound, is optimal at a neutral pH and a temperature of 40°C .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by enzymes such as LacH and DnrA . These enzymes interact with this compound and catalyze its transformation, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

The synthesis of acifluorfen involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile . Industrial production methods often employ a low-temperature nitration mode to enhance the selective competitive power of the target product and inhibit by-products . This method involves slowly releasing nitre milling ions to ensure a smooth reaction and improve the content of intermediate this compound .

Chemical Reactions Analysis

Acifluorfen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Acifluorfen has several scientific research applications, including:

Chemistry: Used as a model compound in studying herbicide mechanisms and developing new herbicidal agents.

Medicine: Explored for its potential use in developing new drugs due to its unique chemical properties.

Industry: Utilized in the agricultural industry for controlling broadleaf weeds and grasses.

Comparison with Similar Compounds

Acifluorfen belongs to the diphenyl ether group of herbicides, which includes compounds such as lactofen, oxyfluorfen, nitrofen, and fomesafen . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound is unique due to its high efficacy against a broad spectrum of weeds and its safety profile for soybean crops .

Similar compounds include:

- Lactofen

- Oxyfluorfen

- Nitrofen

- Fomesafen

Each of these compounds has its own unique properties and applications, making them suitable for different agricultural and research purposes .

Biological Activity

Acifluorfen, a diphenyl ether herbicide, is primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its phytotoxic effects on plants, as well as its interactions with various biological systems. This article delves into the mechanisms of action, toxicity profiles, and ecological impacts of this compound, supported by relevant research findings and case studies.

This compound exerts its herbicidal effects through several mechanisms:

- Photooxidative Damage : this compound induces the accumulation of protoporphyrin IX, a tetrapyrrole that leads to lethal photooxidative reactions when exposed to light. This process results in cellular damage and death in sensitive plant species .

- Inhibition of Photosynthesis : Although photosynthesis is not the primary target, studies suggest that this compound disrupts chlorophyll synthesis and affects photosynthetic efficiency indirectly by altering pigment accumulation .

- Membrane Integrity Disruption : this compound has been shown to cause leakage of cellular contents, indicating damage to cell membranes. This effect is particularly evident in non-chlorophyllous cells where membrane integrity is critical for survival .

Toxicity Profiles

The toxicity of this compound varies across different organisms:

- Mammalian Toxicity : In animal studies, this compound exhibits low acute oral and dermal toxicity but is classified as a severe eye irritant. It has shown potential developmental effects in rats, leading to concerns about its use during pregnancy .

- Ecotoxicology : this compound is moderately toxic to birds and has shown reproductive effects in certain species like bobwhite quail. However, it poses minimal risk to aquatic life under typical exposure scenarios .

- Carcinogenic Potential : The Environmental Protection Agency (EPA) classifies sodium this compound as "likely to be carcinogenic" at high doses based on rodent studies, although it is not considered genotoxic .

1. Phytotoxicity Assessment

A study conducted on the herbicidal effects of this compound-methyl demonstrated significant phytotoxicity on soybean cells. The study utilized an action spectrum analysis which revealed maximum injury at wavelengths between 350 and 450 nanometers. This aligns with the absorption spectrum of protoporphyrin IX, indicating a direct relationship between light exposure and the degree of cellular damage .

2. Comparative Efficacy

Research comparing the efficacy of this compound-sodium against various weed species showed differential activity. For instance, it was found to be more effective on velvetleaf than on cocklebur in a leaf-disc efflux assay; however, greenhouse studies indicated the opposite trend. This variability underscores the importance of environmental factors in determining herbicide effectiveness .

3. Environmental Risk Assessments

The EPA's risk assessment for this compound highlights its low risk to human health and non-target species under regulated use conditions. The agency has established tolerances that meet safety standards for sensitive populations, including infants and children .

Summary Table: Biological Activity and Toxicity of this compound

| Parameter | Details |

|---|---|

| Mechanism of Action | Photooxidative damage, inhibition of chlorophyll synthesis, membrane integrity disruption |

| Mammalian Toxicity | Low acute toxicity; severe eye irritant; potential developmental effects |

| Ecotoxicology | Moderately toxic to birds; minimal risk to aquatic life |

| Carcinogenic Potential | Classified as "likely to be carcinogenic" at high doses |

| Efficacy Variability | Differential activity against various weed species; influenced by environmental factors |

Properties

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO5/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21/h1-6H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFNQYOELLVIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62476-59-9 (hydrochloride salt) | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020022 | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4), 0.12 mg/mL at 25 °C | |

| Record name | SID47193733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50594-66-6 | |

| Record name | Acifluorfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50594-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acifluorfen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acifluorfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACIFLUORFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI60IB203A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Acifluorfen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.